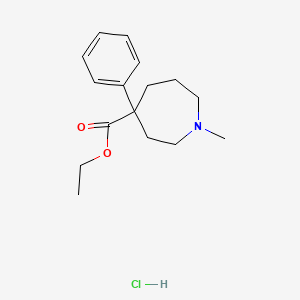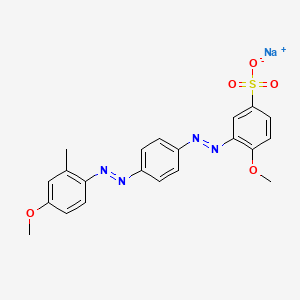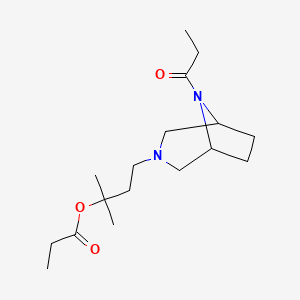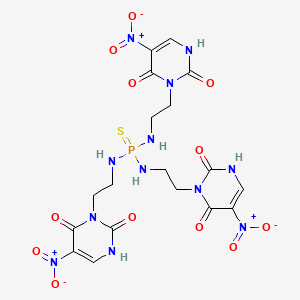
Phosphorothioic triamide, N,N',N''-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidinyl groups and a phosphorothioic core. Its molecular formula is C15H15N6OP, and it has a molecular weight of 326.29 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- typically involves the reaction of phosphorothioic triamide with 2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl groups under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, with a catalyst like triethylamine to facilitate the process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where one of the pyrimidinyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorothioic acid derivatives, while reduction can produce phosphorothioic amides .
科学研究应用
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
N,N’,N’'-tris(2-pyridinyl) phosphorothioic triamide: Similar structure but with pyridinyl groups instead of pyrimidinyl groups.
N,N’,N’'-tris(2-pyridinyl) phosphoric triamide: Contains a phosphoric core instead of a phosphorothioic core.
Uniqueness
Phosphorothioic triamide, N,N’,N’'-tris(2-(2,6-dioxo-5-nitro-1,2,3,6-tetrahydro-1-pyrimidinyl)ethyl)- is unique due to its specific combination of pyrimidinyl groups and a phosphorothioic core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
84295-07-8 |
|---|---|
分子式 |
C18H21N12O12PS |
分子量 |
660.5 g/mol |
IUPAC 名称 |
3-[2-[bis[2-(5-nitro-2,4-dioxo-1H-pyrimidin-3-yl)ethylamino]phosphinothioylamino]ethyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H21N12O12PS/c31-13-10(28(37)38)7-19-16(34)25(13)4-1-22-43(44,23-2-5-26-14(32)11(29(39)40)8-20-17(26)35)24-3-6-27-15(33)12(30(41)42)9-21-18(27)36/h7-9H,1-6H2,(H,19,34)(H,20,35)(H,21,36)(H3,22,23,24,44) |
InChI 键 |
OUDPGYKBERHYDG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)N(C(=O)N1)CCNP(=S)(NCCN2C(=O)C(=CNC2=O)[N+](=O)[O-])NCCN3C(=O)C(=CNC3=O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


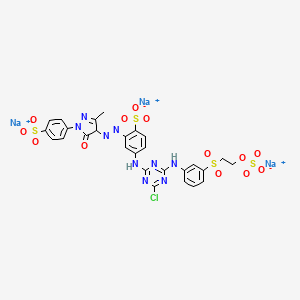
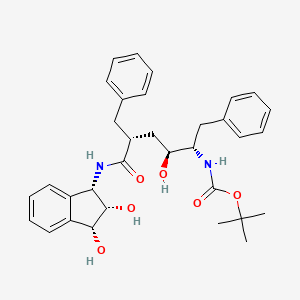
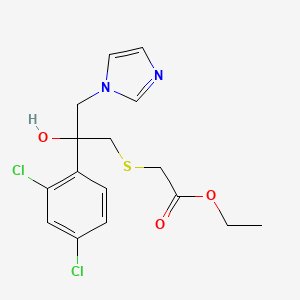

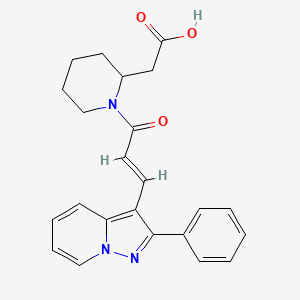
![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)

